molecular formula C21H23N5O2 B2910888 6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2194845-79-7

6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2910888
CAS No.: 2194845-79-7
M. Wt: 377.448
InChI Key: LWLIUTPFKQMBBH-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of cyclopropyl, indazole, piperidine, and dihydropyrimidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indazole ring, the piperidine ring, and the dihydropyrimidinone core. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-19-11-18(15-5-6-15)22-13-26(19)12-14-7-9-25(10-8-14)21(28)20-16-3-1-2-4-17(16)23-24-20/h1-4,11,13-15H,5-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLIUTPFKQMBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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